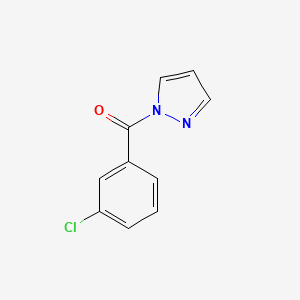

(3-chlorophenyl)(1H-pyrazol-1-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

(3-chlorophenyl)-pyrazol-1-ylmethanone |

InChI |

InChI=1S/C10H7ClN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12-13/h1-7H |

InChI Key |

COLMYRVYHVKEEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chlorophenyl 1h Pyrazol 1 Yl Methanone and Analogues

Direct Acylation and Related Carbonyl Coupling Strategies

Direct acylation methods involve the formation of the C-N or C-C bond connecting the carbonyl group to the pyrazole (B372694) ring. These strategies are advantageous when the pyrazole starting material is readily available.

Suzuki–Miyaura Cross-Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for carbon-carbon bond formation. In the context of synthesizing pyrazole-containing ketones, this reaction can be adapted to couple pyrazole derivatives with aryl partners. Typically, this involves the reaction of a pyrazole boronic acid or ester with an aryl halide, or conversely, a halopyrazole with an arylboronic acid, catalyzed by a palladium complex. rsc.orgnih.gov

Recent advancements have demonstrated the successful Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including pyrazoles, which circumvents the need for protection-deprotection steps. nih.govacs.org The use of specialized palladium precatalysts allows for the reaction of various substituted pyrazole halides with arylboronic acids under mild conditions, affording good to excellent yields. nih.gov For instance, the coupling of halo-pyrazoles with boronic acids has been shown to be effective, although challenges such as protodeboronation of unstable boronic acids can arise at higher temperatures. nih.gov The versatility of this method allows for the synthesis of a wide array of biaryl-containing unprotected azoles. nih.gov

Bulky pyrazole-based ligands have also been developed to create stable bis(pyrazolyl)palladium(II) complexes that are effective catalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org The steric and electronic properties of these catalysts can be fine-tuned by altering the substituents on the pyrazole ring, which in turn influences their catalytic activity. rsc.org For example, a phenyl-bearing pre-catalyst demonstrated high efficiency in coupling bromobenzene (B47551) and phenylboronic acid. rsc.org

| Catalyst/Precatalyst | Pyrazole Substrate | Coupling Partner | Conditions | Product | Yield | Reference |

| P1 (Pd-NHC) | Indole/Azaindole Chlorides | Various Boronic Acids | K3PO4, Dioxane/H2O, 60 °C | Arylated Indoles/Azaindoles | 91-99% | nih.gov |

| Bis(pyrazolyl)palladium(II) | Bromobenzene | Phenylboronic Acid | 0.33 mol% catalyst, 140 °C, 4 h | Biphenyl | 98% | rsc.org |

| XPhos Pd G2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | Not specified | 4-Aryl/Heteroaryl-3,5-dinitropyrazoles | Not specified | rsc.org |

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.org In the case of pyrazoles, acylation typically occurs at the C-4 position of the pyrazole nucleus when a suitable Lewis acid catalyst is employed. rsc.org However, the reactivity of heterocycles like pyrazole means that strong Lewis acids such as aluminum chloride (AlCl₃) may not be suitable. researchgate.net Milder catalysts like TiCl₄, SnCl₄, or FeCl₃ are often preferred. researchgate.net

The reaction involves treating the pyrazole with an acylating agent, such as an acid chloride (e.g., 3-chlorobenzoyl chloride) or an anhydride, in the presence of the Lewis acid. The reaction proceeds via an electrophilic aromatic substitution mechanism. This approach has been used to prepare various phenyl pyrazolyl ketones and dipyrazolyl ketones. rsc.org

In some cases, Friedel-Crafts reactions can be used for ring closure to form fused pyrazole systems. For example, indeno[1,2-c]pyrazoles can be synthesized through the intramolecular cyclization of pyrazole-containing carboxylic acids or alkanols using catalysts like polyphosphoric acid (PPA) or AlCl₃ in nitromethane. researchgate.net Furthermore, asymmetric Friedel-Crafts hydroxyalkylation of pyrazole-4,5-diones with various nucleophiles has been achieved using chiral copper complexes, leading to C-4 substituted pyrazolone (B3327878) derivatives with high enantioselectivity. rsc.org

| Pyrazole Substrate | Acylating Agent | Catalyst | Product Type | Key Findings | Reference |

| N-methyl/N-phenylpyrazoles | Various | AlCl₃ | Phenyl pyrazolyl ketones | Substitution at the 4-position of the pyrazole nucleus. | rsc.org |

| 1,3,5-substituted pyrazole | Acetic anhydride | TiCl₄, SnCl₄, FeCl₃ | C-4 acylated pyrazole | Milder Lewis acids are more suitable for heterocycle acylation. | researchgate.net |

| Pyrazole-4,5-diones | 5-Aminoisoxazoles | Chiral Copper Complexes | C-4 substituted pyrazolones | Asymmetric synthesis with excellent enantioselectivity. | rsc.org |

| Pyrazole-containing carboxylic acids/alkanols | Intramolecular | PPA, AlCl₃/CH₃NO₂ | Fused indeno[1,2-c]pyrazoles | Facile synthesis of fused heterocyclic systems. | researchgate.net |

Oxidative Coupling Reactions

Oxidative coupling provides a modern and efficient route to N-acyl azoles, including (3-chlorophenyl)(1H-pyrazol-1-yl)methanone. This method often involves the reaction of an aldehyde with pyrazole in the presence of an oxidant. mdpi.comresearchgate.net A notable advantage of this approach is that it can often be performed under mild, solvent-free, and base-free conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.net

One such method utilizes a substoichiometric amount of an oxoammonium salt, like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (B79036), as the oxidant. mdpi.comresearchgate.net The reaction between an aldehyde (e.g., 3,5-di-tert-butylbenzaldehyde) and pyrazole proceeds upon heating to yield the corresponding N-acyl pyrazole in high yield, with the product being easily isolated via extraction without the need for column chromatography. mdpi.comresearchgate.net

Another innovative approach involves a multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to form the pyrazole ring, where the crucial N-N bond is formed in the final oxidation-induced coupling step on the titanium center. acs.orgmdpi.com This method avoids the use of potentially hazardous reagents like hydrazine (B178648). acs.org Mechanistic studies have shown that this process is a sequential two-electron ligand-centered oxidation. nih.govumn.edu

| Reactants | Oxidant/Catalyst | Conditions | Product Type | Key Features | Reference |

| 3,5-di-tert-butylbenzaldehyde (B94254), Pyrazole | 4-acetamido-TEMPO-nitrate | 54-55 °C, 3 h, solvent-free | N-acyl pyrazole | Green, high yield (86%), no column chromatography needed. | mdpi.comresearchgate.net |

| Alkynes, Nitriles, Ti imido complexes | TEMPO | Not specified | Multisubstituted pyrazoles | Avoids hydrazine, forms N-N bond via oxidation-induced coupling. | acs.orgmdpi.com |

| Diazatitanacycles | TEMPO, Fc⁺ salts | Not specified | Pyrazoles | Mechanistic study of oxidation-induced N-N coupling. | nih.govumn.edursc.org |

Cyclocondensation and Cycloaddition Routes to the Pyrazole Core

These methods build the pyrazole ring from acyclic precursors that already contain or will form the necessary carbon and nitrogen backbone.

Condensation of Hydrazines with 1,3-Dicarbonyl Equivalents

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comjocpr.com This reaction is versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. mdpi.com

The reaction proceeds by the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. researchgate.net To synthesize an analogue of the target compound, one could react 3-chlorophenylhydrazine with a suitable 1,3-dicarbonyl equivalent. However, a significant challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of regioisomeric products. nih.govbeilstein-journals.org

To overcome limitations in the availability of substituted hydrazines, methods have been developed to generate them in situ. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis, followed by deprotection and one-pot cyclocondensation with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org Similarly, 1,3-diketones can be generated in situ from ketones and acid chlorides, and then directly converted to pyrazoles by the addition of hydrazine. mdpi.comorganic-chemistry.org This approach allows for a rapid and general synthesis of previously inaccessible pyrazoles. mdpi.comorganic-chemistry.org

| Hydrazine Derivative | 1,3-Dicarbonyl Equivalent | Conditions/Catalyst | Product Type | Key Features | Reference |

| Hydrazines | 1,3-Diketones (in situ from ketones and acid chlorides) | Not specified | Substituted pyrazoles | Fast and general synthesis of previously inaccessible pyrazoles. | mdpi.comorganic-chemistry.org |

| Hydrazines | 1,3-Dicarbonyl compounds | Acid catalysts (e.g., H₂SO₄) | Polysubstituted pyrazoles | Widely used, traditional method. | jocpr.com |

| Arylhydrazines (in situ from arylboronic acids) | 1,3-Dicarbonyl compounds | Copper catalysis | N-arylpyrazoles | One-pot process, circumvents hydrazine accessibility issues. | nih.govbeilstein-journals.org |

| Hydrazine | β-ketoesters | Not specified | Pyrazolones | Intermediate in a four-component synthesis of pyrano[2,3-c]pyrazoles. | nih.govbeilstein-journals.org |

1,3-Dipolar Cycloadditions for Pyrazole Ring Formation

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is a powerful and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. nih.gov This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, which is usually an alkyne or an alkene. organic-chemistry.org

A common strategy involves the reaction of diazo compounds, which can be generated in situ from N-tosylhydrazones, with alkynes. organic-chemistry.org To circumvent issues with the preparation and regioselectivity of alkynes, alkyne surrogates such as bromoalkenes can be used. nih.gov For example, the Huisgen cyclization of nitrile imines (generated from hydrazonoyl chlorides) with a trisubstituted bromoalkene leads to the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles after dehydrobromination. nih.gov

Multicomponent reactions based on this principle have also been developed. A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can produce polyfunctional pyrazoles through a sequence of Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org These methods offer high efficiency and modularity for accessing diverse pyrazole structures. nih.govbeilstein-journals.org

| 1,3-Dipole (or precursor) | Dipolarophile (or precursor) | Conditions/Catalyst | Product Type | Key Features | Reference |

| Nitrile imines (from hydrazonyl chlorides) | Trisubstituted bromoalkene | Triethylamine | 1,3,4,5-Tetrasubstituted pyrazoles | Regioselective, uses an alkyne surrogate. | nih.gov |

| Diazo compounds (from N-tosylhydrazones) | Terminal alkynes | Not specified | 3,5-Disubstituted 1H-pyrazoles | Efficient, one-pot, three-component procedure. | organic-chemistry.org |

| Diazo compounds (from N-tosylhydrazones) | Unactivated bromovinyl acetals | Not specified | 3,5-Disubstituted pyrazoles | Regioselective, uses alkyne surrogates. | organic-chemistry.org |

| Ethyl diazoacetate (in situ from ethyl glycinate) | Alkynes | Aqueous micellar (TPGS-750-M) | 3,5- and 4,5-disubstituted pyrazoles | Sustainable, pH-dependent regioselectivity. | unisi.it |

| Alkyne-tethered N-tosylhydrazones | Intramolecular | Transition-metal-free | Fused polycyclic pyrazoles | High yields, no column chromatography needed. | acs.org |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial molecules. tcichemicals.comnih.gov This approach is valued for its atom economy and ability to rapidly generate complex molecular structures. tcichemicals.com The synthesis of pyrazole derivatives, including those with a (3-chlorophenyl)methanone moiety, can be effectively achieved through MCRs. beilstein-journals.orgrsc.org

A common MCR approach for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. beilstein-journals.orgorganic-chemistry.org For instance, the reaction of a β-ketoester with a hydrazine forms a pyrazolone intermediate, which can then react with an aldehyde and another component like malononitrile (B47326) in a cascade sequence to yield highly substituted pyrazole systems. beilstein-journals.org While specific examples detailing the one-pot synthesis of this compound via an MCR are not prevalent in the reviewed literature, the general applicability of this method to a wide array of substituted aldehydes and hydrazines suggests its potential for this target molecule. beilstein-journals.orgnih.gov

The versatility of MCRs allows for the synthesis of not only simple pyrazoles but also more complex fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. beilstein-journals.orgtandfonline.com These reactions can often be performed under environmentally benign conditions, for example, using water as a solvent or under catalyst-free conditions. tandfonline.com

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Malononitrile, Hydrazines | Various catalysts | Substituted Pyrazoles | beilstein-journals.org |

| Aryl Aldehydes, Ethyl Acetoacetate, Malononitrile, Hydrazine Hydrate | Sodium Benzoate, Water, Room Temp. | Pyrano[2,3-c]pyrazoles | tandfonline.com |

| Aldehydes, Ketones, Hydrazines | Microwave irradiation | 1,3,5-trisubstituted Pyrazoles | rsc.org |

| Arylglyoxal Monohydrate, 2-Amino-1,4-naphthoquinone, Indole | Sulfamic Acid, Acetonitrile, Reflux | Benzo[f]indole-fused Pyrazoles | nih.gov |

Advanced and Stereoselective Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer high levels of control over the reaction outcome, including stereoselectivity. For the synthesis of pyrazolyl ketones, several cutting-edge methods have been developed.

Transition-Metal Catalyzed Synthesis of Pyrazolyl Ketones

Transition-metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and it has been extensively applied to the synthesis and functionalization of pyrazoles. researchgate.netmdpi.com These methods often proceed with high efficiency and regioselectivity under mild conditions. researchgate.net While traditional cross-coupling reactions require pre-functionalized pyrazoles, direct C-H functionalization has emerged as a more step-economical approach. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce aryl or other substituents onto the pyrazole ring. mdpi.com For the synthesis of pyrazolyl ketones, a key strategy involves the coupling of a pyrazole moiety with a suitable acyl donor. For example, a palladium-catalyzed carbonylative cyclization of hydrazones with carbon monoxide can yield pyrazolone derivatives. researchgate.net

Table 2: Transition-Metal Catalyzed Reactions for Pyrazole Synthesis

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Ru3(CO)12 / NHC-diphosphine | Dehydrogenative Coupling | 1,3-diols, Arylhydrazines | Pyrazoles | organic-chemistry.org |

| Palladium catalyst | Ring-opening | 2H-azirines, Hydrazones | Polysubstituted pyrazoles | organic-chemistry.org |

| Iron catalyst | Regioselective synthesis | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.org |

| Copper catalyst | Aerobic oxidative cyclization | β,γ-unsaturated hydrazones | Pyrazole derivatives | organic-chemistry.org |

Photoredox Catalysis in Pyrazole Synthesis

Visible-light photoredox catalysis has become a prominent strategy in organic synthesis due to its ability to generate reactive radical intermediates under exceptionally mild conditions. acs.orgnih.govacs.org This method has been successfully employed for the synthesis of pyrazole derivatives through various reaction pathways. acs.orgnih.govacs.orgmdpi.com

One notable application is the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.orgnih.govacs.org This process, facilitated by a photocatalyst like Ru(bpy)3(PF6)2, involves a relay of photoredox cycles to achieve the construction of the pyrazole ring with high efficiency. acs.orgnih.govacs.orgmdpi.com Another approach involves the photoredox-catalyzed oxidative azolation of unactivated fluoroarenes with pyrazoles, offering a pathway to N-arylpyrazoles. rsc.org While a direct synthesis of this compound using this method is not explicitly detailed, the principles can be adapted for such transformations.

α-Alkylation of Ketone Precursors for Pyrazolyl Ketone Synthesis

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. nih.govlibretexts.org In the context of pyrazolyl ketone synthesis, this strategy can be envisioned as the alkylation of a ketone enolate with a pyrazole-containing electrophile, or conversely, the alkylation of a pyrazole nucleophile with an α-halo ketone.

Controlling the regioselectivity of ketone α-alkylation, particularly for unsymmetrical ketones, is a significant challenge. nih.govlibretexts.org The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, while weaker bases at higher temperatures lead to the more substituted (thermodynamic) enolate. libretexts.org Recent advances have seen the development of nickel-catalyzed methods that can achieve alkylation at the more-hindered α-site of a ketone. nih.gov

For sterically hindered ketones, such as certain spiro[pyrazolopyranpiperidine]ketones, enolate alkylation can be challenging, with side reactions like ring-opening β-elimination competing with the desired alkylation. researchgate.net Alternative strategies, such as the Stork enamine synthesis, offer a milder approach to α-alkylation by using an enamine as the nucleophile instead of an enolate. youtube.com

Nucleophile-Catalyzed Condensation for Bis(pyrazolyl)methanone Formation

Bis(pyrazolyl)methanones are important precursors for bis(pyrazolyl)alkanes, which are valuable ligands in catalysis. nih.govfigshare.com The synthesis of bis(pyrazolyl)methanones can be achieved through the condensation of pyrazoles with a carbonyl source. A notable advancement in this area is the development of a nucleophile-catalyzed condensation that avoids the use of transition metals and harsh reaction conditions. nih.govfigshare.com

This metal-free method is significant as it accommodates a wide range of sterically hindered and electronically diverse pyrazoles and aldehydes, making it a versatile tool for creating libraries of ligands for catalyst optimization. nih.govfigshare.com The reaction mechanism has been studied, providing evidence for a previously elusive reaction intermediate. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. In the synthesis of this compound and its analogs, several approaches align with these principles.

The use of multicomponent reactions, as discussed earlier, is inherently a green methodology due to its high atom economy and potential for one-pot synthesis, which reduces waste from intermediate purification steps. tcichemicals.comnih.gov Furthermore, many MCRs for pyrazole synthesis have been developed to run in green solvents like water or even under solvent-free conditions. tandfonline.com

Another green approach is the use of ball milling for solvent-free synthesis. For example, 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been synthesized by grinding 4-chlorophenyl hydrazine and methyl acrylate (B77674) with a base in a ball mill, avoiding the need for bulk solvents. researchgate.net

Catalysis is a cornerstone of green chemistry. The development of reusable catalysts, such as certain ionic liquids or solid-supported catalysts, for pyrazole synthesis contributes to more sustainable processes. acs.orgmdpi.com For instance, the synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was achieved in a solvent-free reaction using a substoichiometric amount of an oxoammonium salt as the oxidant, which presents a cleaner synthetic route. mdpi.com

Aqueous Phase Synthesis Protocols

The use of water as a solvent in organic synthesis presents a multitude of benefits, including reduced cost, enhanced safety, and a lower environmental impact. In the realm of pyrazole chemistry, aqueous methodologies are being explored for the synthesis of complex derivatives.

One notable approach involves a three-component reaction for the synthesis of various 1-H-pyrazole derivatives in water. This method utilizes enaminones, benzaldehyde, and hydrazine-HCl in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297). longdom.org The reaction proceeds under reflux conditions, and the desired pyrazole products are obtained through a straightforward workup process. longdom.org While this specific study produced aryl/heteroaryl (3-phenyl-1H-pyrazol-4-yl)methanones, the principles of this aqueous-based multicomponent reaction could be adapted for the synthesis of this compound by utilizing appropriately substituted starting materials. The key advantage of this protocol is its operational simplicity and adherence to the principles of green chemistry. longdom.org

The general procedure for this type of aqueous synthesis is summarized in the table below, showcasing a representative reaction.

Table 1: Aqueous Phase Synthesis of a Pyrazole Derivative

| Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Enaminone, Benzaldehyde, Hydrazine dihydrochloride | Ammonium acetate, Water, Reflux | Phenyl(3-phenyl-1H-pyrazol-4-yl)methanone | 75 | longdom.org |

This methodology underscores the potential of aqueous media to facilitate the construction of the pyrazole core, which is a crucial step in the synthesis of the target compound and its analogues.

Metal-Free Synthetic Methodologies

The development of metal-free synthetic routes is a significant area of research aimed at avoiding the costs, toxicity, and challenges associated with the removal of residual metals from the final products. For the synthesis of N-acyl pyrazoles, including this compound, several innovative metal-free approaches have been reported.

One prominent metal-free method is the oxidative functionalization of an aldehyde with pyrazole. A study demonstrated the synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone in high yield through a solvent-free and base-free reaction. mdpi.comresearchgate.net This process utilizes a substoichiometric amount of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate as an oxidant. mdpi.comresearchgate.net The reaction is heated for a few hours, and the product can be isolated in high purity via simple extraction, negating the need for column chromatography. mdpi.comresearchgate.net The generality of this clean and green approach suggests its applicability to the synthesis of this compound from 3-chlorobenzaldehyde (B42229) and pyrazole.

Another metal-free strategy involves the temperature-controlled electrophilic cyclization for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. This method operates without the need for transition-metal catalysts or external oxidants and can be performed in ionic liquids or ethanol (B145695) by adjusting the reaction temperature. mdpi.com While this particular study focuses on the formation of the pyrazole ring itself, it highlights a move towards catalyst- and oxidant-free conditions in pyrazole synthesis. For instance, 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole was synthesized in good yield using this protocol. mdpi.com

The following table summarizes a key metal-free synthetic protocol for an N-acyl pyrazole.

Table 2: Metal-Free Synthesis of an N-Acyl Pyrazole Derivative

| Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-di-tert-butylbenzaldehyde, Pyrazole | 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate, 54 °C, 3 h, solvent-free | (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 86 | mdpi.comresearchgate.net |

These metal-free methodologies represent a significant advancement in the synthesis of N-acyl pyrazoles, offering efficient and environmentally conscious alternatives to traditional metal-catalyzed reactions.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Chlorophenyl 1h Pyrazol 1 Yl Methanone

X-ray Crystallography of (3-chlorophenyl)(1H-pyrazol-1-yl)methanone and its Derivatives

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of crystalline solids. Studies on derivatives of this compound reveal crucial details about their conformational preferences and the non-covalent interactions that govern their crystal packing.

In the solid state, N-acyl pyrazole (B372694) derivatives frequently adopt a non-planar conformation. The rotational freedom around the C-N bond connecting the carbonyl group and the pyrazole ring, as well as the bond linking the carbonyl to the phenyl ring, results in significant dihedral angles between the planar ring systems. For instance, the crystal structure of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone shows that the pyrazole and phenyl rings are far from coplanar, exhibiting a dihedral angle of 49.62(4)° researchgate.net. In this particular derivative, the molecule adopts an anti conformation regarding the orientation of the carbonyl double bond with respect to the N-N single bond of the pyrazole ring researchgate.net.

Similarly, other related structures containing a chlorophenyl group attached to a pyrazole ring also demonstrate this twisted geometry. In 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone, the dihedral angle between the central pyrazole ring and the pendant chlorobenzene ring is 17.68 (10)°, while the angle between the pyrazole and the p-tolyl ring is 51.26 (12)° nih.gov. Another derivative, (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone, shows the pyrazole ring inclined at a dihedral angle of 47.59 (4)° to the chlorophenyl group nih.gov.

These twisted conformations are stabilized by a variety of intermolecular interactions. In addition to hydrogen bonding, π-π stacking interactions are significant in the crystal packing of these aromatic-rich molecules. A study on 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone revealed π-π stacking interactions with centroid-centroid distances ranging from 3.6247 (5) to 3.7787 (6) Å, which help consolidate the crystal packing nih.govresearchgate.net.

Table 1: Dihedral Angles in this compound Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone researchgate.net | Pyrazole | Phenyl | 49.62(4) |

| 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone nih.gov | Pyrazole | Chlorobenzene | 17.68(10) |

| 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone nih.gov | Pyrazole | p-Tolyl | 51.26(12) |

| (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone nih.gov | Pyrazole | Chlorophenyl | 47.59(4) |

Vibrational Spectroscopy Investigations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

The most prominent feature in the IR spectrum of N-acyl pyrazoles is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic effects of the substituents on both the phenyl and pyrazole rings. For (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, a characteristic C=O stretch is observed at 1701 cm⁻¹ mdpi.comresearchgate.net. Other related pyrazole-containing methanones show this band in a similar region, such as at 1697 cm⁻¹ in a complex pyrazolo[3,4-d]pyrimidine derivative mdpi.com and at 1663 cm⁻¹ in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com. The precise frequency for this compound would be influenced by the electron-withdrawing nature of the chlorine atom on the phenyl ring.

Table 2: Carbonyl (C=O) Stretching Frequencies in Related Compounds

| Compound | Wavenumber (cm⁻¹) |

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone mdpi.comresearchgate.net | 1701 |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone mdpi.com | 1697 |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com | 1663 |

The vibrational spectrum also contains characteristic bands arising from the pyrazole ring. These include C=N and C=C stretching vibrations, which are typically observed in the 1400–1650 cm⁻¹ region of the spectrum. For instance, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one shows bands for C=N and C=C bonds in the range of 1570–1615 cm⁻¹ mdpi.com. The in-plane and out-of-plane bending vibrations of the ring C-H bonds also give rise to characteristic absorptions. A complete and accurate assignment of these vibrational modes often requires theoretical calculations, such as Density Functional Theory (DFT), which have been shown to be in good agreement with experimental data for related pyrazole structures elsevierpure.comnih.gov.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

The ¹H NMR spectrum of this analogue shows distinct signals for the pyrazole and phenyl ring protons. The pyrazole protons appear at δ 8.42 (d, J = 2.6 Hz, 1H), δ 7.79 (d, J = 0.8 Hz, 1H), and δ 6.54–6.49 (m, 1H) mdpi.com. For this compound, the pyrazole signals would be expected in similar regions, while the 3-chlorophenyl group would produce a more complex multiplet pattern in the aromatic region.

The ¹³C NMR spectrum provides complementary information. In the analogue, the carbonyl carbon resonates at δ 167.6 ppm mdpi.com. The pyrazole carbons appear at δ 144.4, 130.6, and 109.3 ppm mdpi.com. The signals for the 3-chlorophenyl ring in the target compound would be identifiable by their chemical shifts and the characteristic C-Cl coupling patterns, with the carbon directly attached to chlorine showing a significant downfield shift.

Table 3: ¹H NMR Data for Analogue (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 8.42 | d | 2.6 | Pyrazole-H |

| 7.97–7.90 | m | 1.9 | Phenyl-H |

| 7.79 | d | 0.8 | Pyrazole-H |

| 7.68 | t | 1.8 | Phenyl-H |

| 6.54–6.49 | m | Pyrazole-H | |

| 1.36 | s | tert-butyl-H |

Data sourced from reference mdpi.com

Table 4: ¹³C NMR Data for Analogue (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

| 167.6 | C=O |

| 150.7 | Phenyl-C (substituted) |

| 144.4 | Pyrazole-C |

| 131.0 | Phenyl-C (substituted) |

| 130.6 | Pyrazole-C |

| 127.5 | Phenyl-CH |

| 126.0 | Phenyl-CH |

| 109.3 | Pyrazole-CH |

| 35.1 | Quaternary C (tert-butyl) |

| 31.5 | CH₃ (tert-butyl) |

Data sourced from reference mdpi.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules by resolving overlapping signals in 1D NMR spectra and establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation technique is used to identify proton-proton (¹H-¹H) couplings within a molecule. For this compound, a COSY spectrum would be expected to show correlations between adjacent protons on the 3-chlorophenyl ring and between the protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. An HSQC spectrum would definitively assign each proton to its corresponding carbon atom in both the chlorophenyl and pyrazole moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the carbonyl carbon and protons on both the pyrazole and chlorophenyl rings, confirming the methanone (B1245722) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the 3-chlorophenyl ring and the pyrazole ring, offering insights into the rotational orientation around the carbonyl-ring bonds.

Expected 2D NMR Data Interpretation:

| Technique | Expected Correlations for this compound |

| COSY | - Correlations between adjacent aromatic protons on the 3-chlorophenyl ring. - Correlations between H-3, H-4, and H-5 protons of the pyrazole ring. |

| HSQC | - Direct one-bond correlations between each proton and its attached carbon on both the 3-chlorophenyl and pyrazole rings. |

| HMBC | - Correlation of the carbonyl carbon with protons on the pyrazole ring (H-5) and the 3-chlorophenyl ring (H-2' and H-6'). - Correlations between pyrazole protons and pyrazole carbons (e.g., H-3 to C-4 and C-5). - Correlations between chlorophenyl protons and chlorophenyl carbons. |

| NOESY | - Potential through-space correlations between protons on the 3-chlorophenyl ring and the pyrazole ring, depending on the conformational preference. |

Dynamic NMR Studies of Conformational Dynamics

The rotation around the single bonds connecting the carbonyl group to the 3-chlorophenyl and pyrazole rings may be hindered, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study such conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of the signals and eventually to sharp, averaged signals at high temperatures. Analysis of the temperature-dependent line shapes can provide quantitative information about the energy barriers to rotation.

For this compound, DNMR studies would be instrumental in understanding the rotational barriers around the C(O)-N and C(O)-C bonds and determining the relative populations of the stable conformers.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₇ClN₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C₁₀H₇³⁵ClN₂O + H]⁺ | 207.0325 |

| [C₁₀H₇³⁷ClN₂O + H]⁺ | 209.0296 |

The observation of this accurate mass, along with the characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes), would provide strong evidence for the proposed molecular formula.

Fragmentation Pathways Analysis

In the mass spectrometer, molecules can be induced to fragment into smaller, charged pieces. The pattern of these fragments is often characteristic of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms in the original molecule.

For this compound, the fragmentation would likely be initiated by cleavage of the bonds adjacent to the carbonyl group.

Plausible Fragmentation Pathways:

Cleavage of the N-C(O) bond: This would lead to the formation of a pyrazolyl cation and a 3-chlorobenzoyl radical, or a 3-chlorobenzoyl cation and a pyrazolyl radical. The observation of ions corresponding to the 3-chlorobenzoyl cation (m/z 139/141) and the pyrazolyl cation (m/z 67) would be expected.

Cleavage of the C-C(O) bond: This would result in the formation of a 3-chlorophenyl cation (m/z 111/113) and a pyrazol-1-ylcarbonyl radical, or a pyrazol-1-ylcarbonyl cation (m/z 95) and a 3-chlorophenyl radical.

Loss of CO: The molecular ion could lose a molecule of carbon monoxide to form a radical cation of 1-(3-chlorophenyl)-1H-pyrazole.

Table of Expected Fragment Ions:

| m/z (for ³⁵Cl) | Proposed Fragment Structure |

| 139 | [C₇H₄ClO]⁺ (3-chlorobenzoyl cation) |

| 111 | [C₆H₄Cl]⁺ (3-chlorophenyl cation) |

| 95 | [C₄H₃N₂O]⁺ (pyrazol-1-ylcarbonyl cation) |

| 67 | [C₃H₃N₂]⁺ (pyrazolyl cation) |

The detailed analysis of these fragmentation pathways would provide conclusive evidence for the structure of this compound.

Theoretical and Computational Studies of 3 Chlorophenyl 1h Pyrazol 1 Yl Methanone

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules. These methods can provide deep insights into the electronic structure, geometry, and reactivity of chemical compounds. However, a detailed search of scientific databases and academic journals did not yield any specific studies that have applied these methods to (3-chlorophenyl)(1H-pyrazol-1-yl)methanone.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

An analysis of the electronic structure and the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO, for instance, is a key indicator of molecular stability. At present, there are no published data detailing the FMO analysis for this compound.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. This, combined with conformational analysis, helps in identifying the most stable three-dimensional structure of a compound. While general principles of chemistry would suggest a non-planar conformation for this compound due to the rotational freedom around the single bonds connecting the phenyl, carbonyl, and pyrazole (B372694) groups, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from computational studies are not available in the literature.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule and is instrumental in predicting sites for electrophilic and nucleophilic attack. For this compound, one could hypothesize the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms would exhibit positive potential. However, without specific computational studies, a detailed ESP map and its quantitative analysis remain unavailable.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) through computational methods like the Gauge-Including Atomic Orbital (GIAO) method is a standard practice in modern chemical research. Such predictions for this compound would provide valuable information for its structural elucidation. To date, no such computational NMR studies have been published for this specific compound.

Vibrational Frequencies and Intensities Calculation

The calculation of vibrational frequencies and their corresponding intensities can be correlated with experimental infrared (IR) and Raman spectra. This analysis helps in assigning specific vibrational modes to the functional groups within a molecule. For this compound, characteristic vibrational modes for the C=O stretching, C-Cl stretching, and the various vibrations of the pyrazole and phenyl rings would be expected. However, a detailed computational analysis of these vibrational frequencies has not been reported.

Reaction Mechanism Predictions and Transition State Analysis

Detailed computational investigations into the reaction mechanism for the synthesis of this compound, which would typically involve the acylation of pyrazole with 3-chlorobenzoyl chloride, have not been specifically reported. Such studies are crucial for understanding the intricacies of the reaction and predicting its outcome.

Energetics of Key Reaction Pathways

Information regarding the energetics of the key reaction pathways for the formation of this compound, including activation energies and reaction enthalpies, is not available in the reviewed literature. This data is fundamental for determining the feasibility and kinetics of the synthetic route.

Regioselectivity and Stereoselectivity Predictions

The synthesis of N-acylpyrazoles can lead to different regioisomers depending on which nitrogen atom of the pyrazole ring attacks the acylating agent. Computational studies, often employing Density Functional Theory (DFT), can predict the most likely regio- and stereochemical outcomes. rsc.orgconicet.gov.ar However, specific predictive studies for the reaction between pyrazole and 3-chlorobenzoyl chloride are not documented. General principles suggest that the regioselectivity can be influenced by factors such as the solvent and the nature of the substituents on both reactants. conicet.gov.ar

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including their flexibility and interactions with their environment.

Solvation Effects and Ligand Flexibility

No dedicated molecular dynamics simulation studies have been published that specifically analyze the solvation effects on the conformation and flexibility of this compound. Such simulations would provide valuable insights into how different solvents influence the three-dimensional structure and internal motions of the molecule.

Interactions with Solvents and Potential Binding Partners

Similarly, there is a lack of published research detailing the interactions of this compound with various solvents or potential biological binding partners at the atomic level through molecular dynamics simulations. This information is critical for understanding its behavior in solution and for rational drug design.

Reactivity and Reaction Mechanisms of 3 Chlorophenyl 1h Pyrazol 1 Yl Methanone

Nucleophilic and Electrophilic Reactivity at the Ketone Moiety

The ketone group in (3-chlorophenyl)(1H-pyrazol-1-yl)methanone serves as a primary site for both nucleophilic and electrophilic interactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of many chemical transformations.

Common nucleophilic addition reactions at the carbonyl group include reduction by hydride reagents and reactions with organometallic compounds. For instance, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ketone to the corresponding secondary alcohol, (3-chlorophenyl)(1H-pyrazol-1-yl)methanol. masterorganicchemistry.comnih.gov The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

The reactivity of the carbonyl can be influenced by the nature of the substituents. The pyrazole (B372694) ring, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to ketones with simple alkyl or aryl groups.

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it nucleophilic and basic. It can be protonated by strong acids, which further activates the carbonyl carbon towards weaker nucleophiles.

Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with distinct electronic properties. nih.gov The N-1 nitrogen is part of an amide-like linkage due to its connection to the carbonyl group, which significantly reduces its basicity and nucleophilicity. The lone pair on this nitrogen is delocalized into the carbonyl group.

Alkylation reactions on N-acylpyrazoles are less common than on unsubstituted pyrazoles due to the deactivation of the ring.

Aromatic Reactivity of the Chlorophenyl Ring

The chlorophenyl ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents: the chlorine atom and the pyrazol-1-yl-methanone group.

The chlorine atom is an ortho-, para-directing deactivator. It withdraws electron density from the ring through its inductive effect, making the ring less reactive towards electrophiles than benzene (B151609). However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

The pyrazol-1-yl-methanone group is a meta-directing deactivator. The carbonyl group strongly withdraws electron density from the phenyl ring through both inductive and resonance effects, significantly reducing its reactivity. masterorganicchemistry.comminia.edu.eg

When both substituents are present, the directing effects must be considered together. The powerful deactivating and meta-directing nature of the acyl group generally dominates. Therefore, electrophilic substitution on the 3-chlorophenyl ring is expected to be difficult and would likely occur at the positions meta to the carbonyl group (C5) and ortho/para to the chlorine atom (C4, C6). The precise outcome would depend on the specific electrophile and reaction conditions.

Regioselectivity in Derivatization and Substitution Reactions

The regioselectivity of reactions involving this compound is a critical aspect for the synthesis of its derivatives.

On the Pyrazole Ring: Electrophilic substitution on the pyrazole ring itself, if forced, typically occurs at the C4 position, which is the most electron-rich carbon. nih.gov

On the Chlorophenyl Ring: As discussed, electrophilic substitution on the chlorophenyl ring is directed by the interplay of the chloro and acyl substituents. Friedel-Crafts reactions, for example, would be challenging due to the deactivating nature of the acyl group. masterorganicchemistry.comresearchgate.net

The synthesis of substituted pyrazoles often relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). conicet.gov.ar The regioselectivity of this initial synthesis determines the substitution pattern of the final pyrazole. For instance, the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to a mixture of regioisomers. conicet.gov.ar The use of specific solvents, such as fluorinated alcohols, has been shown to improve the regioselectivity in some pyrazole syntheses. conicet.gov.ar

Mechanisms of Metabolic Transformations (e.g., Ketone Reduction)

The metabolic fate of this compound is of significant interest, particularly the reduction of the ketone moiety. In biological systems, ketone reduction is a common metabolic pathway catalyzed by enzymes such as carbonyl reductases, which utilize cofactors like NADPH to deliver a hydride equivalent.

The product of this metabolic reduction would be the corresponding secondary alcohol. The general mechanism involves the enzymatic transfer of a hydride from NADPH to the carbonyl carbon, followed by protonation of the resulting alkoxide by water or an acidic residue in the enzyme's active site.

The rate and extent of metabolic ketone reduction can be influenced by steric and electronic factors around the carbonyl group. For other pyrazole-containing compounds, it has been shown that introducing steric hindrance near the ketone can decrease the rate of metabolic reduction.

Besides ketone reduction, other potential metabolic transformations for pyrazole-containing drugs include oxidative cleavage of the pyrazole ring and removal of substituents attached to the ring. nih.gov The pyrazole ring itself is generally considered to be relatively stable to oxidative metabolism due to its acidic nature. nih.gov

Coordination Chemistry of 3 Chlorophenyl 1h Pyrazol 1 Yl Methanone As a Ligand

Design Principles for Metal Complexation

The coordination behavior of acyl-pyrazole ligands is governed by the availability and orientation of their electron-donating atoms. The presence of both a hard donor (ketone oxygen) and soft/borderline donors (pyrazole nitrogens) allows for complexation with a wide array of metal ions, from transition metals to lanthanides and actinides.

Pyrazole-based ligands can adopt several coordination modes, influencing the final structure and properties of the metal complex. researchgate.net

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. For acyl-pyrazoles, this typically involves either the pyrazole (B372694) N2 nitrogen or, less commonly, the ketone oxygen. This mode is often seen when other, more competitive ligands are present in the coordination sphere. In some lanthanide complexes with sterically demanding pyrazolylquinoline ligands, monodentate coordination occurs exclusively through an oxygen atom of a nitroxyl (B88944) group elsewhere on the ligand, leaving the pyrazole and ketone moieties uncoordinated.

Bidentate Coordination: This is the most common mode for acyl-pyrazole and acyl-pyrazolone ligands.

Chelating Bidentate (O,N-donor): In (3-chlorophenyl)(1H-pyrazol-1-yl)methanone, the ketone oxygen and the adjacent N2 nitrogen of the pyrazole ring are ideally positioned to form a stable five-membered chelate ring with a metal ion. This O,N-bidentate chelation is a primary driving force in the formation of many of its complexes.

Chelating Bidentate (O,O-donor): A closely related class of ligands, 4-acyl-pyrazolones, exist in a keto-enol tautomeric equilibrium. Upon deprotonation of the enol form, they act as excellent O,O-bidentate chelators, using the two oxygen atoms to form stable six-membered chelate rings with metal ions. nih.govnih.gov

Bridging Bidentate: The pyrazolate anion (deprotonated pyrazole) can bridge two metal centers, with each nitrogen atom (N1 and N2) binding to a different metal. This mode is crucial in the formation of binuclear and polynuclear complexes. iucr.org

Polydentate Coordination: While a single this compound ligand is typically monodentate or bidentate, multiple ligands can coordinate to a single metal center to satisfy its coordination number, resulting in complexes like [ML₂], [ML₃], or [ML₄]. acs.orgscispace.com Furthermore, ligands can be designed with multiple pyrazolyl-methanone units to achieve inherent polydenticity, leading to the formation of complex coordination polymers. australiaawardsindonesia.org

The key to the chelating ability of this compound lies in the synergistic action of the ketone oxygen and the pyrazole N2 nitrogen.

Ketone Oxygen: The carbonyl oxygen atom is a hard Lewis base, making it a primary binding site for a variety of metal ions. Its lone pairs of electrons are readily available for donation to an empty metal d-orbital.

Pyrazole Nitrogens: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is directly bonded to the 3-chlorophenyl group and is generally less available for coordination. The N2 nitrogen, often described as 'pyridinic', is sp²-hybridized and its lone pair is located in the plane of the ring, making it sterically accessible for coordination. The proximity of this N2 nitrogen to the ketone oxygen allows for the formation of a thermodynamically stable five-membered chelate ring upon complexation with a metal ion. This chelate effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. In related systems, coordination through the pyrazole nitrogen is a well-established phenomenon. researchgate.netaustraliaawardsindonesia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with acyl-pyrazole ligands generally involves straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent.

Acyl-pyrazole ligands readily form complexes with a wide range of transition metals, including but not limited to iron, cobalt, nickel, copper, and zinc. researchgate.netresearchgate.net The synthesis typically involves the reaction of the ligand with a metal salt, such as a chloride, acetate (B1210297), or nitrate (B79036), in a solvent like ethanol (B145695) or methanol. uobaghdad.edu.iq The reaction mixture is often heated to reflux to ensure completion. uobaghdad.edu.iq The resulting complexes can then be isolated as crystalline solids.

The stoichiometry of the complexes (ligand-to-metal ratio) and the coordination geometry depend on the metal ion's size, preferred coordination number, and the reaction conditions. For instance, studies on the related ligand 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone (B1245722) have shown the formation of octahedral complexes for Cr(III), Co(II), Ni(II), and Cu(II), while a tetrahedral geometry was proposed for the Cd(II) complex. uobaghdad.edu.iq

| Metal Ion | Ligand System | Complex Formula | Deduced Geometry |

| Cr(III) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | [Cr(L)₂(Cl)₂]Cl | Octahedral |

| Co(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | [Co(L)₂Cl₂] | Octahedral |

| Ni(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | [Ni(L)₂Cl₂] | Octahedral |

| Cu(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | [Cu(L)₂Cl₂] | Octahedral |

| Zn(II) | 4-acetyl-3-amino-5-methylpyrazole | [Zn₂(L)₂(OAc)₂(HL)₂] | Tetrahedral |

| Ni(II) | 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]-6-(1H-pyrazol-1-yl)pyridine | [Ni(L)₂] | Pseudooctahedral |

Table 1: Representative Transition Metal Complexes with Related Pyrazole-Based Ligands. Data sourced from references iucr.orguobaghdad.edu.iqnih.gov. Note: L represents the deprotonated ligand, HL the neutral ligand, and OAc the acetate ion.

The coordination chemistry of acyl-pyrazole and particularly acyl-pyrazolone ligands with f-block elements is of significant interest, partly due to their application in solvent extraction and separation technologies. scispace.com These ligands are effective chelators for the large lanthanide and actinide ions, which typically exhibit high coordination numbers (8, 9, or more).

Syntheses often involve reacting the ligand with lanthanide salts like nitrates or trifluoromethanesulfonates in an aqueous or alcoholic medium. acs.org The resulting complexes can be structurally diverse. A common structural motif is the formation of anionic tetrakis-complexes, with the general formula [Ln(L)₄]⁻, where four bidentate ligands saturate the coordination sphere of the lanthanide ion. scispace.com In these cases, the metal ion is often found in a distorted square antiprismatic coordination environment, being bound to eight oxygen atoms from the four chelating ligands. Neutral tris-complexes, [Ln(L)₃], are also known. scispace.com Recent research has shown that these systems can also form coordination polymers, including heterobimetallic structures. acs.orgresearchgate.net

| Metal Ion | Ligand System | Complex Type/Formula | Coordination Environment |

| La(III) | Acyl-pyrazolone | [NaLa(L)₄] | Polymeric |

| Dy(III) | Acyl-pyrazolone | [Dy(L)₃(H₂O)₂] | Pentagonal-bipyramidal |

| Yb(III) | Acyl-pyrazolone | [Yb(L)₃(H₂O)₂] | Pentagonal-bipyramidal |

| U(VI) | Acyl-pyrazolone | [UO₂(L)₂(H₂O)] | Pentagonal-bipyramidal (equatorial) |

| Sm(III) | Acyl-pyrazolone | [Sm(L)₃(H₂O)₂] | Distorted Antiprismatic |

Table 2: Examples of Lanthanide and Actinide Complexes with Acyl-Pyrazolone Ligands. Data sourced from reference acs.org. Note: L represents a bidentate acyl-pyrazolone ligand.

Advanced Structural Analysis of Coordination Complexes

A comprehensive understanding of the structure and bonding in metal complexes of this compound requires a combination of analytical techniques.

Single-Crystal X-ray Diffraction: This is the most powerful technique for unambiguously determining the solid-state structure of a crystalline complex. researchgate.net It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), the planarity of the ligand, and intermolecular interactions like hydrogen bonding and π-π stacking. nih.govnih.govmdpi.com This data is fundamental to understanding the nuanced structural features of the coordination sphere.

Spectroscopic Methods:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to probe the coordination mode of the ligand. A shift in the vibrational frequency of the C=O (ketone) group to a lower wavenumber upon complexation is a strong indicator of the oxygen atom's involvement in coordination. mdpi.com Changes in the vibration bands associated with the pyrazole ring also provide evidence of nitrogen coordination.

UV-Visible Spectroscopy: For transition metal complexes, UV-Vis spectroscopy can reveal information about the electronic transitions (d-d transitions) within the metal's d-orbitals. The position and intensity of these bands are characteristic of the coordination geometry of the metal ion. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn²⁺, La³⁺, Lu³⁺), ¹H and ¹³C NMR spectroscopy are invaluable. Coordination of the ligand to a metal center causes significant shifts in the signals of the protons and carbons near the binding sites (e.g., the pyrazole ring protons and the carbonyl carbon). acs.org These coordination-induced shifts confirm the ligand's binding in solution.

Elemental Analysis and Mass Spectrometry: Elemental analysis provides the empirical formula of the complex, confirming the ratio of metal, ligand, and any counter-ions. Mass spectrometry confirms the molecular weight of the complex. mdpi.comresearchgate.net

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the presence of coordinated or solvated water or other solvent molecules. acs.org These methods are particularly useful for characterizing coordination polymers.

X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of coordination complexes in the solid state. This technique provides precise details on coordination geometries, bond lengths, and angles. While comprehensive crystallographic data for complexes of the specific ligand this compound are not widely available, studies on closely related pyrazole-based ligands offer significant insights into expected structural behaviors.

For instance, derivatives known as 4-acyl-pyrazolones, which share key structural motifs, are known to readily coordinate with metal ions. nih.gov They can form stable six-membered chelate rings after the deprotonation of an enolic hydrogen, coordinating through two oxygen donor atoms. nih.gov In other cases, pyrazole-containing ligands coordinate in a monodentate or polydentate fashion through the nitrogen atoms of the pyrazole ring. For example, a nickel(II) complex with a tridentate ligand incorporating pyrazole, pyridine, and triazole moieties exhibits a distorted pseudo-octahedral coordination sphere, with the Ni(II) ion bonded to three nitrogen atoms from each of the two ligands. nih.gov Copper(II) complexes with 3,5-dimethyl-1H-pyrazole have been shown to form five-coordinate, slightly distorted square-pyramidal geometries. dnu.dp.ua

Table 1: Representative Crystallographic Data for Metal Complexes with Analogous Pyrazole-Based Ligands

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [Ni(C₁₆H₁₀ClN₆)₂]·2CH₃OH nih.gov | Ni(II) | Distorted Pseudo-octahedral | Tridentate ligand coordinates via pyrazole, pyridine, and triazole nitrogen atoms. |

| Cu(H₂O)(DMPZ)₂C₂O₄ dnu.dp.ua | Cu(II) | Distorted Square-pyramidal | Monodentate pyrazole ligands and a bidentate oxalate (B1200264) anion form the equatorial plane. |

| Fe(Hpp-But)₃₂·CH₃OH researchgate.net | Fe(II) | Octahedral | Three bidentate pyridyl-pyrazole ligands coordinate to the iron center. |

Spectroscopic Signatures of Ligand-Metal Interactions (e.g., EPR, UV-Vis, Mössbauer)

Spectroscopic techniques are crucial for probing the electronic structure of the metal center and the specifics of ligand-metal bonding.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes with unpaired electrons (paramagnetic species). The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the electronic environment of the metal ion. For instance, in iron(III) spin crossover complexes, EPR spectroscopy can distinguish between high-spin and low-spin states and provide insights into the geometry and electronic structure of the complex. mdpi.com For diiron(IV) complexes, which can be models for enzyme intermediates, parallel mode EPR spectroscopy has been used to characterize species with different spin-coupled centers. nih.gov

UV-Vis Spectroscopy: Electronic spectroscopy of transition metal complexes reveals information about d-d electronic transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. libretexts.org The energies of these transitions are indicative of the ligand field splitting and the coordination geometry. For example, the UV-Vis spectra of ruthenium(II) complexes often show ligand-centered (LC) transitions in the UV region and MLCT bands in the visible region, which are characteristic of an octahedral environment. researchgate.net The photoexcitation of these MLCT bands is the basis for the use of complexes like Ru(bpy)₃²⁺ in photoredox catalysis. acs.org

Mössbauer Spectroscopy: For iron-containing complexes, Mössbauer spectroscopy is an exceptionally informative technique. It can precisely determine the oxidation state (e.g., Fe(II), Fe(III), Fe(IV)) and the spin state (high-spin or low-spin) of the iron center. osti.gov The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters obtained from Mössbauer spectra. For example, low-spin iron(II) complexes typically show distinct quadrupole doublets. researchgate.net The technique has been instrumental in characterizing complex species like the diiron(IV) intermediate Q of methane (B114726) monooxygenase and its synthetic analogues, allowing for the differentiation of inequivalent iron sites within a single molecule. mdpi.comnih.gov

Electronic Structure and Bonding in Coordination Complexes

The electronic properties of coordination complexes formed with this compound are best understood through the application of Ligand Field Theory and Molecular Orbital Theory.

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT): LFT provides a model for understanding the electronic structure of transition metal complexes. It describes how the interaction between the metal d-orbitals and the ligands' orbitals leads to a splitting of the d-orbital energies. wiley-vch.de The magnitude of this splitting (Δ) is determined by the nature of the ligand, the metal ion, and the coordination geometry. LFT successfully explains the magnetic properties and electronic spectra of many coordination compounds. libretexts.org

Molecular Orbital (MO) Theory: MO theory offers a more complete description of bonding by considering the formation of molecular orbitals from the atomic orbitals of the metal and the ligands. slideshare.net For an octahedral complex, the metal's s, p, and d orbitals combine with ligand orbitals of appropriate symmetry to form bonding, non-bonding (t₂g in the case of σ-donors only), and antibonding (e_g) molecular orbitals. wiley-vch.delibretexts.org The non-bonding t₂g and antibonding e_g orbitals are primarily metal-centered and correspond to the split d-orbitals in LFT. scribd.com This framework can also incorporate π-bonding interactions, where filled ligand π-orbitals donate to the metal (increasing Δ) or the metal donates d-electrons to empty ligand π*-orbitals (decreasing Δ), which is crucial for understanding the spectrochemical series. dalalinstitute.com

Spin States and Magnetic Properties

The arrangement of d-electrons in the split d-orbitals determines the spin state and magnetic properties of the complex.

Spin States: In a given complex, the electrons can either occupy the d-orbitals to achieve the maximum number of unpaired spins (a high-spin state) or the minimum number of unpaired spins (a low-spin state). The preferred state depends on the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). For weak-field ligands, Δ is small, and high-spin complexes are formed. For strong-field ligands, Δ is large, favoring low-spin configurations. libretexts.org Some complexes, known as spin-crossover compounds, can be switched between high-spin and low-spin states by external stimuli like temperature or pressure. researchgate.net

Magnetic Properties: Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, whereas those with all paired electrons are diamagnetic and are weakly repelled by it. libretexts.org The strength of the paramagnetic interaction can be quantified by magnetic susceptibility measurements, which provide the effective magnetic moment (μ_eff). This value is directly related to the number of unpaired electrons and can be used to confirm the spin state of the metal ion. For example, studies on pyridyl-pyrazole metal(II) complexes have identified compounds that exhibit spin-crossover behavior, indicating a delicate energy balance between the high-spin and low-spin states. researchgate.net

Derivatization and Structure Activity Relationship Studies of 3 Chlorophenyl 1h Pyrazol 1 Yl Methanone Analogues

Systematic Synthesis of Structural Analogues

The synthesis of analogues based on the (chlorophenyl)(pyrazolyl)methanone core typically involves multi-step procedures, often beginning with the construction of the central pyrazole (B372694) ring. A common method is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov Subsequent modifications of the pyrazole and phenyl rings, or alteration of the ketone linker, allow for the generation of diverse chemical libraries for biological screening. For instance, N-acyl azoles like the title compound can be prepared via an oxidative functionalization reaction of a corresponding aldehyde (e.g., 3-chlorobenzaldehyde) with pyrazole. acs.orgmdpi.comresearchgate.net

Modifications on the Pyrazole Ring

The pyrazole ring offers multiple positions for substitution, allowing for fine-tuning of a compound's steric and electronic properties. Studies on related pyrazole derivatives have demonstrated that substituents at positions 3, 4, and 5 are critical for biological activity.

Key modifications include:

Substitution at N-1: In many analogue series, the N-1 position of the pyrazole is substituted with bulky groups, such as a 2,4-dichlorophenyl moiety. This substitution was found to be a crucial requirement for high-affinity binding to the cannabinoid CB1 receptor. acs.orgelsevierpure.comnih.gov

Substitution at C-3 and C-5: The relative positioning of the aryl group and the linker is a key determinant of activity. While the title compound has the chlorophenyl-methanone moiety at the N-1 position, a significant class of analogues involves a carboxamide group at the C-3 position and an aryl group (e.g., 4-chlorophenyl) at the C-5 position. acs.orgelsevierpure.com This scaffold is prominent in cannabinoid receptor antagonists.

Substitution at C-4: The C-4 position has been explored with smaller alkyl groups. For example, the addition of a methyl group at the C-4 position is a feature of the potent CB1 antagonist SR141716A. acs.org In other studies, the C-4 position has been functionalized with a hydroxyl group, which can then be used as a handle for further derivatization. researchgate.net

Ring Fusion: Fusing the pyrazole ring with other ring systems creates conformationally constrained analogues. Pyrano[2,3-c]pyrazoles, for instance, have been synthesized and evaluated as kinase inhibitors. dundee.ac.uknih.gov Similarly, tricyclic 1,4-dihydroindeno[1,2-c]pyrazoles have emerged as potent ligands for the CB2 receptor. uniss.it

Table 1: Examples of Modifications on the Pyrazole Ring in Analogous Series

| Base Scaffold | Modification Type | Specific Modification | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Pyrazole | N-1 Substitution | 2,4-dichlorophenyl | CB1 Receptor Antagonists | acs.orgnih.gov |

| Pyrazole | C-4 Substitution | Methyl group | CB1 Receptor Antagonists | acs.org |

| Pyrazole | C-4 Substitution | Hydroxyl group | Antitumor/Anti-HCV Agents | researchgate.net |

| Pyrazole | Ring Fusion | Fused with Pyran ring | Kinase Inhibitors | dundee.ac.uknih.gov |

| Pyrazole | Ring Fusion | Fused with Indene ring | CB2 Receptor Ligands | uniss.it |

Substitutions on the Chlorophenyl Ring

The nature and position of the substituent on the phenyl ring are critical for target interaction. While the parent compound features a chlorine atom at the 3-position, extensive SAR studies have been conducted on analogues with substitution at the 4-position (para-position).

Key findings from these studies include:

Positional Isomerism: The position of the halogen atom significantly impacts activity. For CB1 antagonists, a para-substituted phenyl ring at the C-5 position of the pyrazole was found to be optimal. acs.orgelsevierpure.comnih.gov

Halogen Substitution: The 4-chloro substituent is common, but other halogens have been explored. Replacing the 4-chloro group with a 4-iodo group on the C-5 phenyl ring resulted in one of the most potent compounds in a series of CB1 antagonists. acs.orgnih.gov

Bioisosteric Replacement: Entirely replacing the 4-chlorophenyl ring with other moieties has been investigated. One study successfully replaced the aryl group at the pyrazole 5-position with a 5-alkynyl-2-thienyl group, leading to a novel class of potent and selective CB1 receptor antagonists. nih.gov

Alterations at the Ketone Linkage

The ketone linker in (3-chlorophenyl)(1H-pyrazol-1-yl)methanone is a key structural feature that can be modified to alter the compound's chemical properties and biological activity. A prevalent modification is the conversion of the ketone to a carboxamide.

Carboxamide Analogues: A vast number of potent pyrazole-based inhibitors feature a carboxamide group (-C(=O)NRR') instead of a simple ketone. nih.govnih.gov This modification introduces a hydrogen bond donor and allows for extensive variation of the R groups to probe the target's binding pocket. In the development of CB1 antagonists, the carboxamide is typically at the C-3 position and is substituted with a piperidinyl moiety, as seen in the lead compound SR141716A. acs.org

Hydrazide Analogues: The carboxamide has been further modified to hydrazides. However, studies showed that while the affinity for the CB2 receptor was low, the affinity for the CB1 receptor was even more dramatically reduced, suggesting that this modification is generally not favorable for this target class. acs.org

Bioisosteric Replacements: In some kinase inhibitor scaffolds, the amide linker has been replaced with other groups. For example, replacing the amide in a tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide with a sulfonamide or a secondary amine led to a significant drop in inhibitory activity against LIMK1/2, indicating the importance of the carboxamide moiety for that specific target. acs.org

Chemical Biology Approaches to Target Interaction Mechanisms

To elucidate how these structural analogues function at a molecular level, various chemical biology techniques are employed. These non-clinical studies focus on understanding the direct interaction between the ligand and its biological target, typically a receptor or an enzyme.

Ligand-Target Binding Affinity Studies (mechanistic, non-clinical)

Binding affinity assays are fundamental to SAR studies, quantifying the strength of the interaction between a compound and its target. These studies typically report the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand displacement assays.

For pyrazole derivatives, extensive binding affinity data has been generated for cannabinoid receptors and other targets like the anti-apoptotic protein MCL-1.

Cannabinoid Receptors (CB1/CB2): SAR studies on pyrazole carboxamides revealed strict structural requirements for high CB1 affinity. These include a 1-(2,4-dichlorophenyl) group, a 5-(4-chlorophenyl) group, and a 3-(N-piperidinyl)carboxamide on the pyrazole ring. acs.orgelsevierpure.com Tricyclic pyrazole analogues have been found to exhibit high affinity and selectivity for the CB2 receptor, with Ki values in the low nanomolar range. uniss.it

MCL-1 Protein: Phenylpyrazole derivatives have been identified as selective inhibitors of the anti-apoptotic protein MCL-1. Through structure-based design, analogues were developed with sub-micromolar binding affinity (Ki = 0.6 µM) for MCL-1, showing selectivity over related proteins like BCL-2 and BCL-XL. researchgate.net Nuclear magnetic resonance (NMR) studies confirmed that these compounds bind to the critical BH3-domain-binding pocket on the MCL-1 surface. researchgate.net

Table 2: Binding Affinity (Ki) of Representative Pyrazole Analogues for Target Proteins

| Compound Class | Target | Modification | Ki (nM) | Reference |

|---|---|---|---|---|

| Indenopyrazole Carboxamide | CB2 | 6-cyclopropyl, N-(adamantan-1-yl) | 4 | uniss.it |

| Indenopyrazole Carboxamide | CB1 | 6-cyclopropyl, N-(adamantan-1-yl) | 8928 | uniss.it |

| Indenopyrazole Carboxamide | CB2 | 6-methyl, N-piperidin-1-yl | 1.1 | uniss.it |

| Indenopyrazole Carboxamide | CB1 | 6-methyl, N-piperidin-1-yl | >10000 | uniss.it |

| Phenylpyrazole Derivative | MCL-1 | Optimized phenyl and pyrazole substitutions | 600 | researchgate.net |

Enzymatic Inhibition/Activation Mechanisms (excluding clinical data)

Many pyrazole-based compounds function by directly inhibiting the catalytic activity of enzymes. Enzymatic assays are used to determine the potency of this inhibition, typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinase Inhibition: Pyrazole derivatives are a well-established class of kinase inhibitors.

AKT2/PKBβ: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2 in the low micromolar range. dundee.ac.uknih.gov

VEGFR2/RET: Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and the RET tyrosine kinase, including mutants resistant to other inhibitors. researchgate.net